molecular formula C6H11N3O5 B1166455 L-Sorbose, 6-azido-6-deoxy- CAS No. 120524-87-0

L-Sorbose, 6-azido-6-deoxy-

Cat. No.: B1166455
CAS No.: 120524-87-0
M. Wt: 205.17 g/mol
InChI Key: DHCFCMVDOWDQHL-OTWZMJIISA-N
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Description

L-Sorbose, 6-azido-6-deoxy- is a derivative of L-sorbose, a ketohexose sugar. This compound is characterized by the substitution of an azido group (-N₃) at the sixth carbon position, replacing the hydroxyl group (-OH). This modification imparts unique chemical properties to the molecule, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Sorbose, 6-azido-6-deoxy- typically involves a multi-step process. One common method starts with L-sorbose, which undergoes selective protection and activation of the hydroxyl groups. The key step involves the substitution of the hydroxyl group at the sixth position with an azido group. This can be achieved using reagents such as azidotrimethylsilane (TMSN₃) in the presence of a catalyst like tin(IV) chloride (SnCl₄) under anhydrous conditions .

Industrial Production Methods

Industrial production of L-Sorbose, 6-azido-6-deoxy- often employs enzymatic methods due to their efficiency and selectivity. For instance, a two-step enzymatic strategy involves the isomerization of L-fucose to L-fuculose, followed by epimerization to 6-deoxy-L-sorbose. The azido group is then introduced using azidotrimethylsilane .

Chemical Reactions Analysis

Types of Reactions

L-Sorbose, 6-azido-6-deoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution: Azidotrimethylsilane (TMSN₃), tin(IV) chloride (SnCl₄)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Cycloaddition: Copper(I) iodide (CuI), sodium ascorbate

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 6-amino-6-deoxy-L-sorbose.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

L-Sorbose, 6-azido-6-deoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Sorbose, 6-azido-6-deoxy- is primarily determined by the azido group. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules. In biological systems, the azido group can be reduced to an amine, which can then interact with various molecular targets, including enzymes and receptors, affecting their function and activity .

Comparison with Similar Compounds

L-Sorbose, 6-azido-6-deoxy- can be compared with other azido sugars and deoxy sugars:

L-Sorbose, 6-azido-6-deoxy- stands out due to its unique combination of the azido group and the L-sorbose backbone, providing a versatile tool for various scientific and industrial applications.

Properties

CAS No.

120524-87-0

Molecular Formula

C6H11N3O5

Molecular Weight

205.17 g/mol

IUPAC Name

(3S,4R,5S)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one

InChI

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3,5-6,10-11,13-14H,1-2H2/t3-,5+,6+/m0/s1

InChI Key

DHCFCMVDOWDQHL-OTWZMJIISA-N

Isomeric SMILES

C([C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)N=[N+]=[N-]

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-]

Synonyms

L-Sorbose, 6-azido-6-deoxy-

Origin of Product

United States

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